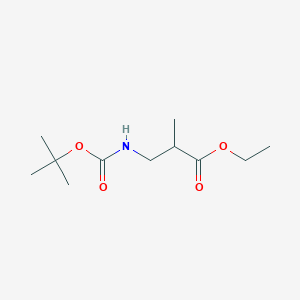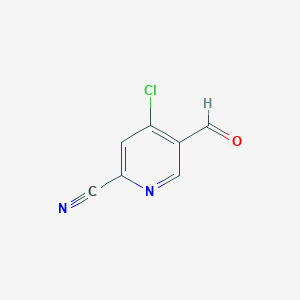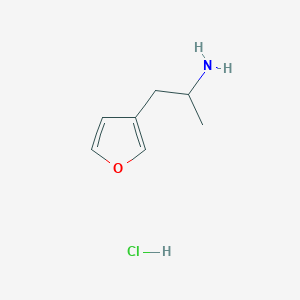
1-(Furan-3-YL)propan-2-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-YL)propan-2-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(Furan-3-YL)propan-2-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, catalytic hydrogenation of the nitroalkene intermediate can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
1-(Furan-3-YL)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding furan-3-carboxylic acid derivative.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of tetrahydrofuran derivatives.
Common reagents and conditions used in these reactions include mild oxidizing agents for selective oxidation, hydrogenation catalysts for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Furan-3-YL)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives, which are valuable intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(Furan-3-YL)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(Furan-3-YL)ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group, which can lead to different reactivity and biological activity.
3-(Furan-2-YL)propan-1-amine: This compound has the amine group attached to a different carbon in the furan ring, resulting in distinct chemical and biological properties.
The uniqueness of 1-(Furan-3-YL)propan-2-amine hydrochloride lies in its specific structural arrangement, which imparts unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-(furan-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H |
InChI Key |
HYMCNKLBPONNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


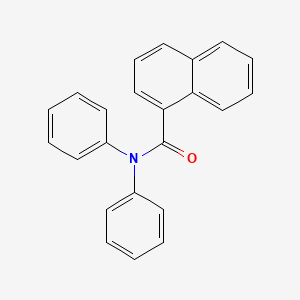
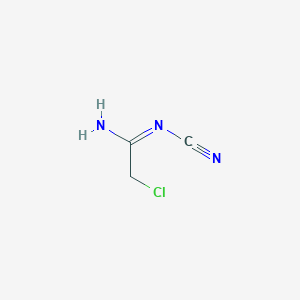
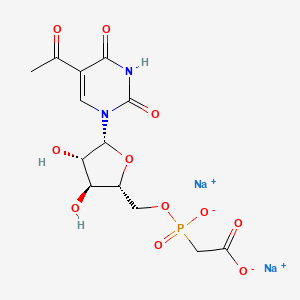
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

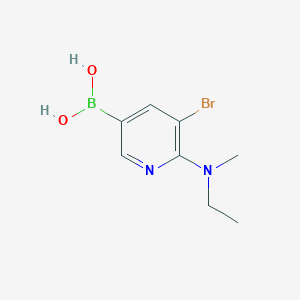

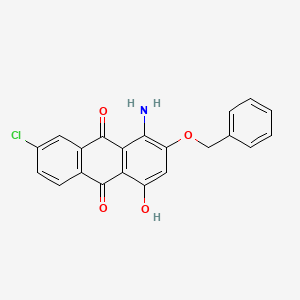
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
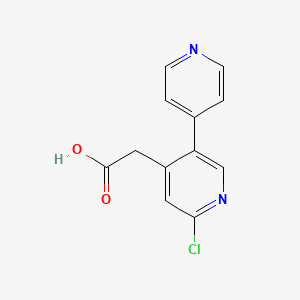

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
